Cas no 57418-97-0 (4-bromo-3-chloro-benzonitrile)
4-bromo-3-chloro-benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-3-chlorobenzonitrile
- 3-chloro-4-bromobenzonitrile
- 4-bromo-3-chloro-benzonitrile
- Benzonitrile,4-bromo-3-chloro
- 4-Bromo-3-Chloro Benzonitrile
- Benzonitrile, 4-bromo-3-chloro-
- PubChem12803
- KSC493O3L
- YWTKUWXYQQZSIL-UHFFFAOYSA-N
- FCH1393899
- LS10143
- AS06882
- TRA0036107
- SY021473
- BC003701
- 4-bromanyl-3-chloranyl-benzeneca
- CS-0097710
- JH8L96KQ3L
- DTXSID20586558
- F14934
- 57418-97-0
- AKOS015834917
- EN300-1721401
- MFCD09834777
- SCHEMBL1798189
- AS-18888
-
- MDL: MFCD09834777
- Inchi: 1S/C7H3BrClN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
- InChI Key: YWTKUWXYQQZSIL-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C#N)=CC=1Cl
Computed Properties
- Exact Mass: 214.91400
- Monoisotopic Mass: 214.91374g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.8
- XLogP3: 3
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.74
- Melting Point: 80-81 ºC
- Boiling Point: 261 ºC
- Flash Point: 112 ºC
- PSA: 23.79000
- LogP: 2.97418
- Vapor Pressure: No data available
4-bromo-3-chloro-benzonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at room temperature
4-bromo-3-chloro-benzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-bromo-3-chloro-benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM155121-25g |
4-Bromo-3-chlorobenzonitrile |
57418-97-0 | 95+% | 25g |
$102 | 2021-06-17 | |
| Chemenu | CM155121-100g |
4-Bromo-3-chlorobenzonitrile |
57418-97-0 | 95+% | 100g |
$234 | 2021-06-17 | |
| Fluorochem | 038132-1g |
4-Bromo-3-chlorobenzonitrile |
57418-97-0 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 038132-5g |
4-Bromo-3-chlorobenzonitrile |
57418-97-0 | 95% | 5g |
£27.00 | 2022-03-01 | |
| Fluorochem | 038132-10g |
4-Bromo-3-chlorobenzonitrile |
57418-97-0 | 95% | 10g |
£44.00 | 2022-03-01 | |
| Fluorochem | 038132-25g |
4-Bromo-3-chlorobenzonitrile |
57418-97-0 | 95% | 25g |
£83.00 | 2022-03-01 | |
| Alichem | A013027175-250mg |
4-Bromo-3-chlorobenzonitrile |
57418-97-0 | 97% | 250mg |
$504.00 | 2023-09-01 | |
| Alichem | A013027175-500mg |
4-Bromo-3-chlorobenzonitrile |
57418-97-0 | 97% | 500mg |
$831.30 | 2023-09-01 | |
| Alichem | A013027175-1g |
4-Bromo-3-chlorobenzonitrile |
57418-97-0 | 97% | 1g |
$1504.90 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VG353-5g |
4-bromo-3-chloro-benzonitrile |
57418-97-0 | 98% | 5g |
243.0CNY | 2021-08-05 |
4-bromo-3-chloro-benzonitrile Suppliers
4-bromo-3-chloro-benzonitrile Related Literature
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Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
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Emiliana Damian Risberg,Patric Lindqvist-Reis,Magnus Sandström Dalton Trans., 2009, 1328-1338
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
Additional information on 4-bromo-3-chloro-benzonitrile
Introduction to 4-bromo-3-chloro-benzonitrile (CAS No. 57418-97-0)
4-bromo-3-chloro-benzonitrile, with the chemical formula C₇H₃BrClN, is a significant intermediate in organic synthesis and pharmaceutical research. This compound belongs to the class of halogenated benzonitriles, which are widely utilized in the development of various bioactive molecules. The presence of both bromine and chlorine substituents on the benzene ring enhances its reactivity, making it a valuable precursor in medicinal chemistry and materials science.
The CAS No. 57418-97-0 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure, featuring a nitrile group (-CN) and two halogen atoms, positions it as a versatile building block for synthesizing more complex molecules. The nitrile functionality is particularly important in drug design, as it can serve as a pharmacophore or be further modified to introduce additional biological activity.
In recent years, 4-bromo-3-chloro-benzonitrile has garnered attention in the field of drug discovery due to its role in constructing heterocyclic compounds. Heterocycles are prevalent in many pharmaceuticals due to their ability to mimic natural biological structures and interact with biological targets. Researchers have leveraged this compound to develop novel agents targeting various diseases, including cancer and infectious disorders.
One of the most compelling applications of 4-bromo-3-chloro-benzonitrile is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By modifying the benzene ring with bromine and chlorine atoms, chemists can create derivatives that selectively inhibit specific kinases. For instance, studies have shown that derivatives of this compound exhibit potent activity against tyrosine kinases, which are overexpressed in many cancer cell lines.
Additionally, the halogenated benzonitrile scaffold has been explored in the development of antimicrobial agents. The electron-withdrawing nature of the nitrile group and the presence of halogens enhance the interactions with bacterial enzymes and DNA, leading to effective inhibition of microbial growth. Recent research has highlighted several 4-bromo-3-chloro-benzonitrile derivatives that demonstrate promising activity against multidrug-resistant bacteria, offering a potential solution to the growing problem of antibiotic resistance.
The synthesis of 4-bromo-3-chloro-benzonitrile typically involves chlorination and bromination reactions on a pre-functionalized benzene ring. These transformations can be achieved using various reagents and conditions, depending on the desired regioselectivity. For example, electrophilic aromatic substitution reactions are commonly employed to introduce halogen atoms at specific positions on the ring. The choice of solvent and catalyst can significantly influence the yield and purity of the final product.
In industrial settings, 4-bromo-3-chloro-benzonitrile is often produced on a large scale to meet the demands of pharmaceutical manufacturers. Quality control measures are stringent to ensure that impurities do not affect downstream applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm the identity and purity of the compound.
The versatility of 4-bromo-3-chloro-benzonitrile extends beyond pharmaceuticals into materials science. For instance, it serves as a precursor in the synthesis of liquid crystals and organic semiconductors. The rigid aromatic structure combined with functional groups makes it an ideal candidate for designing materials with specific electronic properties. These materials are used in displays, solar cells, and other advanced technological applications.
Recent advancements in computational chemistry have further enhanced the utility of 4-bromo-3-chloro-benzonitrile in drug design. Molecular modeling techniques allow researchers to predict how different derivatives will interact with biological targets before synthesizing them experimentally. This approach saves time and resources by identifying promising candidates early in the discovery process.
In conclusion, 4-bromo-3-chloro-benzonitrile (CAS No. 57418-97-0) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new uses for this compound, its importance in science and industry is likely to grow further.
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